5-Chloro-2-methoxybenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

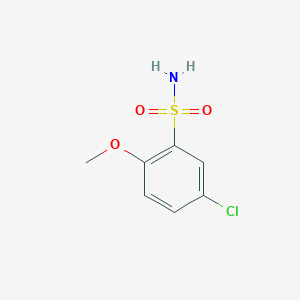

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRRWXZGKYYCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00528072 | |

| Record name | 5-Chloro-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82020-51-7 | |

| Record name | 5-Chloro-2-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82020-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methoxybenzenesulfonamide

A Note to the Reader: Initial research into the physicochemical properties of 5-Chloro-2-methoxybenzenesulfonamide revealed a significant lack of available data in scientific literature and chemical databases. To provide a comprehensive and technically accurate guide, this document will focus on its structural isomer, 2-Chloro-5-methoxybenzenesulfonamide (CAS RN: 502187-53-3) . This compound is well-documented, allowing for a thorough analysis of its properties, which can offer valuable insights for researchers and drug development professionals working with related chemical structures.

Introduction

2-Chloro-5-methoxybenzenesulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The unique arrangement of the chloro, methoxy, and sulfonamide functional groups on the benzene ring imparts specific electronic and steric properties that govern its interactions with biological targets. This guide provides a detailed examination of its core physicochemical characteristics, analytical profile, and synthetic considerations, offering a foundational understanding for its application in research and development.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These parameters influence its solubility, permeability, and ultimately, its potential as a therapeutic agent.

Structural and Molecular Data

A summary of the key identification and structural data for 2-Chloro-5-methoxybenzenesulfonamide is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-chloro-5-methoxybenzenesulfonamide | [1] |

| CAS Number | 502187-53-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₈ClNO₃S | [1][3][4][6] |

| Molecular Weight | 221.66 g/mol | [1][3][5] |

| Canonical SMILES | COC1=CC(=C(C=C1)Cl)S(=O)(=O)N | [1] |

| InChI Key | IARIOWWBALBFKZ-UHFFFAOYSA-N | [1][2] |

| Physical Form | Powder | [2] |

Predicted Physicochemical Parameters

Computational models provide valuable estimates of a compound's properties, aiding in early-stage drug discovery and development.

| Property | Predicted Value | Source |

| XLogP3 | 0.7 | [1] |

| Topological Polar Surface Area (TPSA) | 77.8 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Expert Insight: The predicted XLogP3 value of 0.7 suggests a favorable balance between hydrophilicity and lipophilicity, which is often a desirable characteristic for oral drug candidates. The topological polar surface area (TPSA) of 77.8 Ų is also within a range typically associated with good cell permeability.

Synthesis and Purification

Understanding the synthetic route to 2-Chloro-5-methoxybenzenesulfonamide is crucial for ensuring its purity and for scaling up its production. A plausible synthetic pathway is outlined below.

Caption: Synthetic pathway for 2-Chloro-5-methoxybenzenesulfonamide.

Experimental Protocol: A General Approach

-

Diazotization of 2-Chloro-5-methoxyaniline: 2-Chloro-5-methoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

Sulfonylation: The cold diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. This reaction, a variation of the Sandmeyer reaction, yields 2-chloro-5-methoxybenzenesulfonyl chloride.

-

Ammonolysis: The resulting sulfonyl chloride is carefully treated with aqueous ammonia (ammonium hydroxide) to form the sulfonamide. The reaction is typically exothermic and requires cooling.

-

Purification: The crude 2-Chloro-5-methoxybenzenesulfonamide can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a solid product.

Rationale for Experimental Choices: The Sandmeyer-type reaction is a robust and widely used method for introducing a sulfonyl chloride group onto an aromatic ring via a diazonium salt intermediate. The choice of ammonolysis in the final step is a standard and efficient method for converting sulfonyl chlorides to primary sulfonamides. Recrystallization is a fundamental technique for purifying solid organic compounds, ensuring the removal of residual starting materials and by-products.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 2-Chloro-5-methoxybenzenesulfonamide.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the sulfonamide protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene ring. The methoxy group would appear as a singlet, and the sulfonamide protons would also likely be a singlet, although its chemical shift could be concentration-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for each of the seven unique carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing and electron-donating effects of the substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include N-H stretching vibrations for the sulfonamide group, S=O stretching vibrations (asymmetric and symmetric), C-O stretching for the methoxy group, and C-Cl stretching.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (221.66 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of 2-Chloro-5-methoxybenzenesulfonamide. A typical analysis would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Safety and Handling

Based on available data for 2-Chloro-5-methoxybenzenesulfonamide, the following GHS hazard statements have been reported: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Handling Recommendations:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

Conclusion

2-Chloro-5-methoxybenzenesulfonamide is a valuable building block for chemical synthesis and drug discovery. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and key analytical considerations. While a lack of extensive experimental data in the public domain for this specific isomer presents a challenge, the information compiled here, based on reliable database entries and predictive models, serves as a solid foundation for researchers and scientists. Further experimental validation of the properties outlined in this guide will be crucial for its successful application in future research endeavors.

References

-

PubChem. 2-Chloro-5-methoxybenzene-1-sulfonamide. [Link]

-

ChemBK. 2-Chloro-5-methoxybenzenesulfonamide. [Link]

-

Angene Chemical. 2-Chloro-5-methoxybenzenesulfonamide. [Link]

Sources

- 1. 2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-chloro-5-methoxybenzene-1-sulfonamide | 502187-53-3 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. CAS 502187-53-3 | 2-Chloro-5-methoxybenzenesulfonamide - Synblock [synblock.com]

- 6. biosynth.com [biosynth.com]

- 7. angenesci.com [angenesci.com]

Spectral Data Analysis of 5-Chloro-2-methoxybenzenesulfonamide: A Synergistic Approach to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 5-Chloro-2-methoxybenzenesulfonamide, a key intermediate in pharmaceutical synthesis. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural confirmation of this molecule. This document is designed to serve as a practical reference for researchers and drug development professionals, emphasizing the synergy between these analytical techniques. The narrative moves beyond mere data reporting to explain the causal links behind experimental choices and interpretative reasoning, ensuring a robust and self-validating analytical workflow.

Introduction: The Compound in Context

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of drugs, including antibacterial agents and diuretics.[1] The precise characterization of intermediates like this is paramount to ensure the identity, purity, and safety of final active pharmaceutical ingredients (APIs). Spectroscopic analysis provides a non-destructive, detailed molecular fingerprint essential for regulatory submission and quality control. This guide will systematically dissect the expected spectral output from NMR, IR, and MS, demonstrating how each technique provides unique and complementary pieces of the structural puzzle.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion throughout this guide, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for all NMR peak assignments.

Figure 1: Structure of this compound with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, we can map the precise connectivity of atoms.

¹H NMR Analysis

The ¹H NMR spectrum provides information about the chemical environment and neighboring protons for each unique hydrogen atom in the molecule.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds allows for the observation of exchangeable protons, such as those on the sulfonamide group (-SO₂NH₂).

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and perform phase and baseline corrections to obtain the final spectrum.

The aromatic region of the spectrum is expected to show three distinct signals corresponding to H3, H4, and H6. The electron-withdrawing sulfonamide group and chlorine atom will shift adjacent protons downfield (to a higher ppm value), while the electron-donating methoxy group will cause an upfield shift, particularly for ortho and para protons.[2] The protons of the sulfonamide group are expected to appear as a broad singlet due to exchange with trace water and quadrupole broadening from the adjacent nitrogen atom.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

| ~7.60 | d | ~2.5 | 1H | H6 | Ortho to the strongly electron-withdrawing -SO₂NH₂ group, resulting in a significant downfield shift. Coupled only to H4 (meta-coupling). |

| ~7.55 | dd | ~8.8, 2.5 | 1H | H4 | Ortho to the chlorine and meta to the -SO₂NH₂ group. Coupled to H3 (ortho-coupling) and H6 (meta-coupling). |

| ~7.20 | d | ~8.8 | 1H | H3 | Ortho to the electron-donating -OCH₃ group, causing an upfield shift. Coupled only to H4 (ortho-coupling). |

| ~7.15 | br s | - | 2H | -NH₂ | Exchangeable protons on the sulfonamide group. The chemical shift is solvent and concentration-dependent. |

| ~3.90 | s | - | 3H | -OCH₃ (C7) | Protons of the methoxy group, appearing as a sharp singlet in a typical region for methoxy groups attached to an aromatic ring. |

Table 1: Predicted ¹H NMR spectral data for this compound in DMSO-d₆.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire a proton-decoupled ¹³C spectrum on the same 400 MHz spectrometer (operating at ~100 MHz for carbon). A standard acquisition uses a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Data Processing: Process the data similarly to the ¹H spectrum. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

The spectrum is expected to show 7 distinct signals, corresponding to the 6 aromatic carbons and the 1 methoxy carbon. The carbon attached to the methoxy group (C2) will be the most shielded (furthest upfield) among the ring carbons, while the carbon attached to the sulfonamide group (C1) will be significantly deshielded. Aromatic carbons typically resonate in the 110-160 ppm range.[3][4]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C2 | Attached to the strongly electron-donating oxygen of the methoxy group, causing a significant downfield shift (deshielding). |

| ~138.0 | C1 | Attached to the electron-withdrawing sulfonamide group. |

| ~131.0 | C4 | Carbon in the aromatic ring. |

| ~129.0 | C6 | Carbon in the aromatic ring. |

| ~127.0 | C5 | Attached to the electronegative chlorine atom. |

| ~114.0 | C3 | Ortho to the electron-donating methoxy group, resulting in significant shielding. |

| ~56.5 | C7 (-OCH₃) | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Table 2: Predicted ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent disc using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat sample.[5]

-

Data Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands.

The IR spectrum will confirm the presence of the key functional groups: the sulfonamide (-SO₂NH₂), the aromatic ring, the ether linkage (Ar-O-CH₃), and the aryl-chloride bond (Ar-Cl).

| **Wavenumber (cm⁻¹) ** | Intensity | Vibrational Mode | Assignment |

| 3400-3200 | Medium, Doublet | N-H Asymmetric & Symmetric Stretch | -SO₂NH₂ |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Ar-H |

| 2980-2850 | Medium-Weak | Aliphatic C-H Stretch | -OCH₃ |

| 1600-1450 | Medium-Strong | C=C Ring Stretching | Aromatic Ring |

| ~1350 & ~1160 | Strong | S=O Asymmetric & Symmetric Stretch | -SO₂ NH₂ |

| ~1250 | Strong | C-O Asymmetric Stretch | Ar-O -CH₃ |

| ~900 | Strong | S-N Stretch | S-N H₂ |

| 800-600 | Medium-Strong | C-Cl Stretch | Ar-Cl |

Table 3: Predicted characteristic IR absorption bands for this compound. The strong S=O stretching bands are particularly diagnostic for the sulfonamide group.[6] Aromatic C-H stretching vibrations are typically observed between 3100-3000 cm⁻¹.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for sulfonamides.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[9]

-

Data Acquisition: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF). Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization. The molecular formula of this compound is C₇H₈ClNO₃S, with a monoisotopic mass of approximately 221.0 g/mol .[10]

-

Tandem MS (MS/MS): To probe fragmentation, select the protonated molecular ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID). This will break the molecule into smaller, characteristic fragment ions.

In positive-ion ESI-MS, the compound is expected to show a strong signal for the protonated molecule, [M+H]⁺, at m/z ≈ 222.0. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic isotopic pattern will be observed, with a second peak at m/z ≈ 224.0 ([M+2+H]⁺) with roughly one-third the intensity of the [M+H]⁺ peak.

The fragmentation of aromatic sulfonamides is well-documented and often involves the neutral loss of sulfur dioxide (SO₂).[11][12] This occurs via a rearrangement mechanism.[11] Another common fragmentation is the cleavage of the S-N bond.[13]

Figure 2: Proposed key fragmentation pathway for this compound in ESI-MS/MS.

-

[M+H]⁺ (m/z 222): The protonated parent molecule.

-

Loss of SO₂ (m/z 158): A characteristic fragmentation pathway for aromatic sulfonamides involves the extrusion of SO₂ to form an [M+H-SO₂]⁺ ion.[11][14] Electron-withdrawing groups, such as the chlorine atom on the aromatic ring, can promote this SO₂ extrusion.[11]

-

Further Fragmentation: The ion at m/z 158 can undergo further fragmentation, potentially losing the amine group to yield other fragments.

Synergistic Analysis and Structural Confirmation

While each spectroscopic technique provides valuable data, their combined interpretation offers unambiguous structural proof.

-

MS establishes the correct molecular weight (221 g/mol ) and elemental composition (presence of Cl and S from isotopic patterns and fragmentation).

-

IR confirms the presence of all key functional groups: -NH₂, -SO₂, Ar-O-CH₃, and the aromatic ring.

-

¹³C NMR shows the presence of 7 unique carbon atoms, consistent with the proposed structure (6 aromatic + 1 methoxy).

-

¹H NMR provides the final, definitive proof of connectivity. It confirms the 1,2,4-trisubstitution pattern on the aromatic ring through the observed splitting patterns (ortho and meta couplings) and integrates to the correct number of protons for each unique environment.

The data from these independent analyses converge on a single, consistent structure: this compound. This multi-faceted approach forms a self-validating system, providing the high degree of confidence required in pharmaceutical research and development.

References

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

-

Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 934-43. [Link]

-

Hu, Y., et al. (2017). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 82(13), 6724-6731. [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

-

Hu, Y., et al. (2017). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

-

Abdelaziz, A. M., et al. (2018). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]

-

McMurry, J. (2023). Spectroscopy of Aromatic Compounds. OpenStax, Organic Chemistry: A Tenth Edition. [Link]

-

McMurry, J. (2024). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC. [Link]

-

PubChem. 2-Chloro-5-methoxybenzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. Department of Physical Chemistry. [Link]

-

Bingol, K., et al. (2014). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PubMed Central. [Link]

-

PubChem. 5-Chloro-2-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5-Chloro-2-methoxybenzonitrile | C8H6ClNO | CID 2800979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Synthesis and characterization of 5-Chloro-2-methoxybenzenesulfonamide

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-methoxybenzenesulfonamide

Introduction

This compound is a valuable substituted aromatic sulfonamide that serves as a key intermediate and building block in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of therapeutics, exhibiting a wide range of biological activities, including antibacterial, diuretic, and hypoglycemic effects.[1] The specific substitution pattern of this molecule, featuring a chloro and a methoxy group, allows for tailored modifications to influence pharmacokinetic and pharmacodynamic properties such as solubility, bioavailability, and target binding.[2] Notably, this compound is structurally related to intermediates used in the synthesis of prominent drugs and is identified as an impurity in the antidiabetic medication Glibenclamide.[3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. It details the underlying chemical principles, a step-by-step experimental protocol, and a complete workflow for the structural and purity verification of the final product. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing safety, reproducibility, and a deep understanding of the experimental causality.

Synthesis Strategy: A Two-Step Approach

The most direct and industrially relevant pathway to aryl sulfonamides is a two-step process commencing with an activated aromatic precursor.[1] This strategy leverages the robust and well-established reactions of chlorosulfonation followed by amination.

-

Electrophilic Aromatic Substitution (Chlorosulfonation): The synthesis begins with 4-chloroanisole (p-chloroanisole), a readily available starting material.[5][6] This compound undergoes electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H). The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing. Since the para position is blocked by the chlorine atom, the incoming chlorosulfonyl group (-SO₂Cl) is directed to one of the ortho positions. This reaction yields the key intermediate, 5-chloro-2-methoxybenzenesulfonyl chloride.[7] Using an excess of chlorosulfonic acid is common practice, as it serves as both the reagent and the solvent.[8]

-

Nucleophilic Substitution (Amination): The resulting sulfonyl chloride is a potent electrophile.[9] It readily reacts with a nucleophilic nitrogen source, in this case, aqueous ammonia (ammonium hydroxide), to form the desired sulfonamide. The sulfonyl chloride is carefully added to a cold solution of ammonia to control the exothermic reaction and yield this compound.[10][11]

Experimental Protocols: Synthesis

Disclaimer: This protocol involves highly corrosive and reactive chemicals. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[12][13]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Supplier |

| 4-Chloroanisole | C₇H₇ClO | 142.58 | 623-12-1 | Standard Supplier |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 7790-94-5 | Standard Supplier |

| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | 1336-21-6 | Standard Supplier |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Standard Supplier |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Standard Supplier |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Standard Supplier |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |

| Crushed Ice | H₂O (s) | 18.02 | N/A | N/A |

Part 1: Synthesis of 5-Chloro-2-methoxybenzenesulfonyl chloride

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolving HCl gas. Ensure all glassware is thoroughly dried to prevent violent reactions with chlorosulfonic acid.

-

Reagent Addition: Place the flask in an ice/water bath. Carefully charge the flask with chlorosulfonic acid (58.3 g, 0.5 mol, ~33.5 mL).

-

Reaction: Begin stirring and slowly add 4-chloroanisole (14.25 g, 0.1 mol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Causality Insight: Maintaining a low temperature is critical to minimize the formation of undesired side products, such as sulfones, and to control the exothermic nature of the reaction.[14]

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up: Carefully and slowly pour the reaction mixture onto a large beaker containing at least 500 g of crushed ice. This step is highly exothermic and will generate a large amount of HCl fumes; perform this in the back of the fume hood.

-

Safety Insight: Pouring the acid into ice/water, not the other way around, is a critical safety measure to manage the heat generated and prevent dangerous splashing.[15]

-

-

Isolation: The 5-chloro-2-methoxybenzenesulfonyl chloride will precipitate as a solid. Isolate the crude solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Drying: Dry the isolated solid under vacuum. The intermediate can be used directly in the next step without further purification.

Part 2: Synthesis of this compound

-

Setup: In a 500 mL beaker or flask, place concentrated ammonium hydroxide solution (28-30%, ~150 mL) and cool it in a large ice/salt bath.

-

Reaction: While stirring the cold ammonia solution vigorously, add the crude, dry 5-chloro-2-methoxybenzenesulfonyl chloride from Part 1 in small portions. Maintain the temperature below 10°C throughout the addition.

-

Causality Insight: Adding the sulfonyl chloride to an excess of cold ammonia solution ensures that the primary reaction is amination. The excess base neutralizes the HCl byproduct, and the low temperature prevents hydrolysis of the sulfonyl chloride back to the sulfonic acid.[10]

-

-

Reaction Progression: After all the sulfonyl chloride has been added, continue to stir the mixture in the ice bath for another hour.

-

Isolation: The product, this compound, will precipitate from the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with copious amounts of cold deionized water. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

-

Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight.

Synthesis Data & Results

| Parameter | Value |

| Starting Material | 4-Chloroanisole (14.25 g, 0.1 mol) |

| Final Product | This compound |

| Molecular Formula | C₇H₈ClNO₃S[16] |

| Molecular Weight | 221.66 g/mol [16] |

| Theoretical Yield | 22.17 g |

| Typical Actual Yield | 17.7 - 19.9 g |

| Typical % Yield | 80 - 90% |

| Appearance | White crystalline solid |

Characterization Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach provides orthogonal data, ensuring a self-validating and trustworthy characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Samples should be prepared by dissolving ~10-15 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: The proton NMR spectrum will confirm the number and connectivity of protons.

-

Expected Peaks:

-

Aromatic Protons (3H): Three distinct signals in the aromatic region (~7.0-8.0 ppm), likely exhibiting doublet and doublet of doublets splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Methoxy Protons (3H): A sharp singlet at ~3.9-4.1 ppm.

-

Sulfonamide Protons (2H): A broad singlet corresponding to the -SO₂NH₂ protons, typically around 7.2-7.5 ppm (this peak is exchangeable with D₂O).

-

-

-

¹³C NMR: The carbon NMR spectrum will verify the carbon skeleton of the molecule.

-

Expected Peaks: Seven distinct signals are expected. Six in the aromatic region (~110-160 ppm) and one for the methoxy carbon (~55-60 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule. The sample can be analyzed as a solid (using an ATR attachment) or as a KBr pellet.

-

Expected Characteristic Absorption Bands:

-

N-H Stretch (Sulfonamide): Two distinct bands typically in the range of 3350-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (methyl C-H).

-

S=O Stretch (Sulfonamide): Two strong, characteristic bands for asymmetric and symmetric stretching, located at approximately 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

-

C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[17]

-

Expected Results:

-

Molecular Ion Peak ([M+H]⁺ or [M]⁺˙): A peak at m/z ≈ 222.

-

Isotope Pattern: A characteristic isotopic pattern for the presence of one chlorine atom ([M+2] peak with ~32% the intensity of the M peak) and one sulfur atom ([M+2] peak with ~4% the intensity of the M peak) should be clearly visible, providing strong evidence for the elemental composition.

-

Summary of Expected Characterization Data

| Technique | Feature | Expected Value/Range |

| ¹H NMR | Aromatic Protons | ~7.0 - 8.0 ppm (3H, m) |

| Methoxy Protons | ~3.9 - 4.1 ppm (3H, s) | |

| Sulfonamide Protons | ~7.2 - 7.5 ppm (2H, br s) | |

| FT-IR | N-H Stretch | 3350 - 3250 cm⁻¹ |

| S=O Stretch | 1350 - 1310 cm⁻¹ & 1170 - 1150 cm⁻¹ | |

| C-O Stretch | ~1250 cm⁻¹ | |

| Mass Spec. | Molecular Ion (m/z) | [M+H]⁺ ≈ 222 |

| Key Isotope Peak | [M+2] peak at ~33% relative intensity |

Conclusion

This guide outlines a reliable and efficient two-step synthesis of this compound from 4-chloroanisole. The described protocol, rooted in fundamental principles of electrophilic and nucleophilic substitution, provides a high-yield pathway to this important chemical intermediate. The comprehensive characterization workflow, employing NMR, FT-IR, and Mass Spectrometry, establishes a robust system for verifying the structural integrity and purity of the final product. By understanding the causality behind each procedural step and adhering to strict safety protocols, researchers can confidently and reproducibly synthesize this valuable compound for applications in drug discovery and development.

References

[18] An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [19] The Synthesis of Functionalised Sulfonamides. (n.d.). CORE. Retrieved January 18, 2026, from Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). BOC Sciences. Retrieved January 18, 2026, from [1] Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016, August 1). Royal Society of Chemistry. Retrieved January 18, 2026, from [9] Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [20] Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (1971, May 21). Google Patents. Retrieved January 18, 2026, from [12] Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets. (n.d.). ECHEMI. Retrieved January 18, 2026, from [21] Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [22] Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [3] 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. (n.d.). PubChem. Retrieved January 18, 2026, from [13] CHLOROSULFONIC ACID. (n.d.). CAMEO Chemicals. Retrieved January 18, 2026, from [15] CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. (2019, January 7). Loba Chemie. Retrieved January 18, 2026, from [16] 5-Chloro-2-methoxybenzene-1-sulfonamide. (n.d.). PubChem. Retrieved January 18, 2026, from [4] Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. (2015, June). ResearchGate. Retrieved January 18, 2026, from SAFETY DATA SHEET - Chlorosulfonic acid. (2024, July 3). Sigma-Aldrich. Retrieved January 18, 2026, from [23] SAFETY DATA SHEET - Chlorosulfonic acid. (2012, May 9). Fisher Scientific. Retrieved January 18, 2026, from [10] Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. (2008, December 25). Google Patents. Retrieved January 18, 2026, from [11] A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide. (n.d.). Google Patents. Retrieved January 18, 2026, from [5] 4-Chloroanisole. (n.d.). Biosynth. Retrieved January 18, 2026, from _ [8] Chlorosulfonic Acid - A Versatile Reagent. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [7] 5-Chloro-2-methoxybenzenesulfonyl chloride. (n.d.). Santa Cruz Biotechnology. Retrieved January 18, 2026, from [2] Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter. Retrieved January 18, 2026, from [6] 4-Chloroanisole. (n.d.). PubChem. Retrieved January 18, 2026, from [14] Process for the preparation of aromatic sulfonyl chlorides. (1990, June 14). Google Patents. Retrieved January 18, 2026, from [17] In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. (n.d.). Benchchem. Retrieved January 18, 2026, from

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. drughunter.com [drughunter.com]

- 3. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. 4-Chloroanisole | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. api.pageplace.de [api.pageplace.de]

- 9. d-nb.info [d-nb.info]

- 10. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 11. WO2005075415A1 - A method of preparation of (r)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 14. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 15. lobachemie.com [lobachemie.com]

- 16. 5-Chloro-2-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 13210296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-methoxybenzenesulfonamide

Introduction: The Significance of 5-Chloro-2-methoxybenzenesulfonamide in Medicinal Chemistry

This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of second-generation sulfonylurea drugs. Notably, it is a key building block in the production of Glibenclamide (Glyburide), a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] The structural features of this molecule, specifically the chlorinated and methoxy-substituted benzene ring coupled with a sulfonamide functional group, make it a versatile synthon in the development of various pharmacologically active compounds. This guide provides a comprehensive overview of the prevalent and alternative synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles and practical, field-proven methodologies.

Primary Synthetic Route: A Two-Step Synthesis from 4-Chloroanisole

The most economically viable and industrially adopted method for the synthesis of this compound commences with the readily available starting material, 4-chloroanisole. This route is favored for its directness and relatively high yields. The synthesis proceeds in two key stages: electrophilic chlorosulfonation of the aromatic ring, followed by amination of the resultant sulfonyl chloride.

Step 1: Chlorosulfonation of 4-Chloroanisole

The introduction of the chlorosulfonyl group (-SO₂Cl) onto the 4-chloroanisole ring is a classic example of electrophilic aromatic substitution. The methoxy group (-OCH₃) is a potent activating group, directing the incoming electrophile to the ortho and para positions. As the para position is already occupied by a chlorine atom, the substitution occurs predominantly at the ortho position to the methoxy group.

Causality of Experimental Choices:

-

Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating agent and the solvent in many procedures. It is a highly reactive reagent that readily generates the electrophile.[2]

-

Temperature Control: The reaction is highly exothermic and requires careful temperature management, typically conducted at low temperatures (e.g., -10 to 0 °C) to minimize the formation of by-products, such as the corresponding sulfonic acid and sulfones.[3]

-

Solvent: While the reaction can be performed neat, an inert solvent like chloroform or dichloromethane can be used to improve stirring and temperature control.[3]

Experimental Protocol: Synthesis of 2-Methoxy-5-chlorobenzenesulfonyl chloride

-

To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add chlorosulfonic acid (e.g., 4 molar equivalents).

-

Cool the chlorosulfonic acid to -10 °C in an ice-salt bath.

-

Slowly add 4-chloroanisole (1 molar equivalent) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

The reaction is then quenched by carefully pouring the mixture onto crushed ice with vigorous stirring. This step hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product.

-

The crude 2-methoxy-5-chlorobenzenesulfonyl chloride is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Amination of 2-Methoxy-5-chlorobenzenesulfonyl chloride

The second step involves the conversion of the sulfonyl chloride to the desired sulfonamide through a nucleophilic substitution reaction with ammonia. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the lone pair of electrons on the nitrogen atom of ammonia.

Causality of Experimental Choices:

-

Reagent: Aqueous ammonia is the most common and cost-effective source of the amino group. An excess of ammonia is used to drive the reaction to completion and to neutralize the hydrochloric acid by-product.

-

Temperature: The reaction is typically carried out at a controlled temperature, often starting at a low temperature and allowing it to warm to room temperature to manage the exothermicity of the reaction.

Experimental Protocol: Synthesis of this compound

-

The crude 2-methoxy-5-chlorobenzenesulfonyl chloride is added portion-wise to a stirred, cooled (0-5 °C) solution of concentrated aqueous ammonia (e.g., 10 molar equivalents).

-

The mixture is stirred vigorously, and the temperature is maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete conversion.

-

The precipitated solid product, this compound, is collected by filtration.

-

The crude product is washed with water and can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a white crystalline solid.

Visualizing the Primary Synthetic Workflow

Caption: Primary synthetic route to this compound.

Alternative Synthetic Routes

While the route from 4-chloroanisole is dominant, alternative synthetic pathways exist, which may be advantageous under specific circumstances or for the synthesis of related analogues.

Route 2: Synthesis from 5-Chlorosalicylic Acid

This pathway involves the methylation of the phenolic hydroxyl group of 5-chlorosalicylic acid, followed by conversion to the corresponding benzoyl chloride, amidation, chlorosulfonation, and finally amination. A key consideration in this route is the initial methylation step.

-

Methylation: The methylation of the phenolic hydroxyl group can be achieved using reagents such as dimethyl sulfate in the presence of a base.[3] The conditions of the methylation (anhydrous vs. aqueous) can influence whether the carboxylic acid is also esterified.[3]

Caption: Multi-step synthesis starting from 5-Chlorosalicylic Acid.

Route 3: Synthesis from 2-Methoxybenzoic Acid

Another approach begins with 2-methoxybenzoic acid. This route involves chlorination of the aromatic ring, followed by chlorosulfonation and amination. A procedure for the chlorination of 2-methoxybenzoic acid using a mixture of hydrochloric acid and hydrogen peroxide has been reported.[4]

Data Summary and Comparison

| Starting Material | Key Reagents | Number of Steps (to sulfonamide) | Advantages | Disadvantages |

| 4-Chloroanisole | Chlorosulfonic acid, Aqueous ammonia | 2 | High atom economy, readily available starting material, straightforward procedure. | Use of highly corrosive chlorosulfonic acid requires careful handling. |

| 5-Chlorosalicylic Acid | Methylating agent (e.g., Dimethyl Sulfate), Thionyl chloride, Amine, Chlorosulfonic acid, Ammonia | >4 | Allows for the introduction of various amide functionalities early in the synthesis. | Longer synthetic route, potentially lower overall yield. |

| 2-Methoxybenzoic Acid | Chlorinating agent, Chlorosulfonic acid, Ammonia | 3 | Utilizes a different commercially available starting material. | May involve less regioselective chlorination, potentially leading to isomeric impurities. |

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the route starting from 4-chloroanisole being the most efficient and widely used in industrial settings. The choice of synthetic route is ultimately dictated by factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis. For research and development professionals, understanding the nuances of each synthetic pathway, from the underlying reaction mechanisms to the practical experimental considerations, is crucial for the successful and efficient production of this vital pharmaceutical intermediate. Future research may focus on developing greener and more sustainable synthetic methodologies, potentially involving catalytic C-H activation or flow chemistry to enhance safety and efficiency.

References

- Chubb, F. L., & Eric, L. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S.

- Abdelaziz, A. M., Yu, M., Li, P., Zhong, L., Singab, A. N. B., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260.

- Zentiva, a.s. (2008). Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. U.S.

- Zentiva, a.s. (2005). A method of preparation of (R)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide.

- Yamanouchi Pharmaceutical Co., Ltd. (2011). Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Bayle, E. D., Igoe, N., & Fish, P. V. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-214.

- Mndzhoyan, A. L., et al. (1994). Method of synthesis of 2-methoxy-5-chlorobenzoic acid.

- Shandong Xinhua Pharmaceutical Factory. (2011). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Shandong Chemical Industry, 40(6), 1-3.

- Taslimi, P., et al. (2015). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 80(7), 847-858.

- BenchChem. (2025).

- ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)

- ResearchGate. (2015). Scheme 1: Synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)...

- Su, W., et al. (2016). Synthesis of sulfonyl chloride substrate precursors.

- Al-Ghorbani, M., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 25(21), 5088.

- Ihara Chemical Industry Co., Ltd. (1986). Process for the preparation of 4-chlorobenzenesulfonyl chloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]

- 3. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 4. RU2030387C1 - Method of synthesis of 2-methoxy-5-chlorobenzoic acid - Google Patents [patents.google.com]

Navigating the Synthesis and Characterization of a Key Glibenclamide Intermediate: A Technical Guide to 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide

Introduction

In the landscape of pharmaceutical development and manufacturing, the precise identification and control of impurities and synthetic intermediates are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This technical guide addresses the ambiguity surrounding the chemical entity "5-Chloro-2-methoxybenzenesulfonamide" and focuses on a structurally related, well-characterized, and pharmaceutically relevant compound: 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide . Initial inquiries for "this compound" did not yield a unique Chemical Abstracts Service (CAS) number, suggesting it is not a commonly available or well-documented compound. In contrast, 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide is a recognized impurity and key synthetic intermediate of Glibenclamide (also known as Glyburide), a widely used second-generation sulfonylurea medication for the management of type 2 diabetes. This guide provides an in-depth exploration of its identification, synthesis, physicochemical properties, and its critical role in the context of drug development.

Compound Identification and Synonyms

The unambiguous identification of a chemical substance is the foundation of all scientific and regulatory documentation. The subject of this guide is definitively identified by the following:

This compound is also known by several synonyms, which are frequently encountered in pharmaceutical literature and supplier catalogs:

-

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide[3][4][6][7]

-

N-{2-[4-(Sulfamoyl)phenyl]ethyl}-5-chloro-2-methoxybenzamide[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for process development, formulation, and analytical method development. The key properties of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 209-214 °C | [1][2] |

| Density | 1.356 g/cm³ | [2] |

| Solubility | Soluble in DMSO | |

| Storage Temperature | 2-8°C | [1][5] |

Synthesis Pathway and Protocol

The synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide is a multi-step process that is integral to the production of Glibenclamide. A common synthetic route starts from salicylic acid.[2] The key transformations involve chlorination, methylation, amidation, chlorosulfonation, and finally, amination.

Conceptual Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.

Caption: Synthesis pathway of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.

Exemplary Synthesis Protocol

The following is a representative, step-by-step protocol for the synthesis, based on established methodologies.[2]

Step 1: Synthesis of 5-Chloro-2-methoxybenzoyl Chloride

-

Chlorination of Salicylic Acid: Salicylic acid is chlorinated, for instance using chlorine gas under light, to produce 5-chlorosalicylic acid.

-

Methylation: The resulting 5-chlorosalicylic acid is then methylated using a reagent such as dimethyl sulfate to yield 5-chloro-2-methoxybenzoic acid.

-

Acid Chloride Formation: 5-chloro-2-methoxybenzoic acid is subsequently treated with a chlorinating agent like thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride.

Step 2: Synthesis of N-Phenylethyl-5-chloro-2-methoxybenzamide

-

Amidation: The 5-chloro-2-methoxybenzoyl chloride is reacted with phenethylamine in a suitable solvent to produce N-phenylethyl-5-chloro-2-methoxybenzamide.

Step 3: Synthesis of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide

-

Chlorosulfonation: N-phenylethyl-5-chloro-2-methoxybenzamide is treated with chlorosulfonic acid to introduce the sulfonyl chloride group onto the phenyl ring of the phenethyl moiety, yielding 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonyl chloride.

-

Amination: The final step involves the amination of the sulfonyl chloride with ammonia to furnish the desired product, 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide.

Role in Drug Development and as a Pharmaceutical Standard

The primary significance of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide in drug development lies in its role as a key intermediate in the synthesis of Glibenclamide. Furthermore, it is recognized as a process-related impurity in the final Glibenclamide API.[2][4][6][8]

As an impurity, its presence and concentration in the final drug product are strictly controlled by pharmacopeial monographs. Regulatory bodies like the British Pharmacopoeia (BP) and the European Pharmacopoeia (EP) list it as "Glibenclamide Impurity A".[4][5][8] Consequently, highly purified reference standards of this compound are essential for:

-

Analytical Method Development and Validation: To accurately detect and quantify its presence in Glibenclamide batches.

-

Quality Control (QC) Testing: For routine release testing of Glibenclamide to ensure it meets the stringent purity requirements.

-

Stability Studies: To monitor the potential for degradation of Glibenclamide or the formation of this impurity over time.

Analytical Methodologies

The detection and quantification of 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide as an impurity in Glibenclamide are typically performed using high-performance liquid chromatography (HPLC). The British Pharmacopoeia specifies the use of this compound as a reference standard for such analyses.[1][11]

A typical analytical workflow for impurity profiling would involve the following steps:

Sources

- 1. 4-[2-(5-氯-2-甲氧基苯甲酰氨基)乙基]苯磺酰胺 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide [lgcstandards.com]

- 5. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]

- 6. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C16H17ClN2O4S | CID 85542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 16673-34-0 | Sigma-Aldrich [sigmaaldrich.com]

- 8. Glibenclamide EP Impurity A | 16673-34-0 | SynZeal [synzeal.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. echemi.com [echemi.com]

- 11. 4- 2-(5-Chloro-2-methoxybenzamido)ethyl benzenesulfonamide British Pharmacopoeia (BP) Reference Standard 16673-34-0 [sigmaaldrich.com]

Topic: Discovery and Synthesis of 5-Chloro-2-methoxybenzenesulfonamide Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Benzenesulfonamide Scaffold in Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents.[1][2] Within this broad class, the benzenesulfonamide framework has emerged as a "privileged scaffold," a molecular structure that is capable of binding to a wide range of biological targets.[2] This versatility has led to the development of benzenesulfonamide-based drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and diuretic properties.[1][2][3][4]

This guide provides a comprehensive technical exploration of a specific, highly valuable benzenesulfonamide core: 5-Chloro-2-methoxybenzenesulfonamide . We will delve into the strategic rationale for its selection, detail robust synthetic pathways for the creation of its analogs, outline essential characterization techniques, and discuss the principles of structure-activity relationship (SAR) that guide the development of potent and selective therapeutic candidates. The narrative is designed to bridge foundational chemistry with practical application, offering field-proven insights for professionals engaged in drug discovery and development.

The Core Directive: Rationale for Focusing on this compound

The selection of a core scaffold in a drug discovery campaign is a critical decision driven by established biological activity and synthetic tractability. The this compound structure is not arbitrary; it is a well-defined starting point for analog development, most notably as a key structural component of Glibenclamide (also known as Glyburide), a widely used anti-diabetic drug.[5][6]

The specific substitutions on the phenyl ring impart distinct physicochemical properties that are crucial for molecular recognition and function:

-

2-Methoxy Group (-OCH₃): This electron-donating group influences the electronic environment of the aromatic ring and can act as a hydrogen bond acceptor. Its position can also enforce a specific conformation upon the molecule, which can be critical for binding to a target protein.

-

5-Chloro Group (-Cl): As a halogen, the chloro group is an electron-withdrawing group that significantly modulates the lipophilicity and metabolic stability of the compound. It can also form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

The combination of these substituents on the benzenesulfonamide core creates a unique electronic and steric profile, providing a validated foundation for the systematic synthesis of analogs to explore new therapeutic applications.

Caption: Key features of the this compound scaffold.

Synthetic Strategies: From Starting Materials to Diverse Analogs

The synthesis of this compound analogs is a multi-step process that can be logically divided into two main phases: the construction of a key sulfonyl chloride intermediate and the subsequent diversification through reaction with a library of amines.

Phase 1: Synthesis of the Key Intermediate: p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride

A robust and scalable synthesis of the core intermediate is paramount. The following protocol is adapted from established patent literature, providing a reliable pathway from commercially available starting materials.[5]

Step 1: Methylation of 5-Chlorosalicylic Acid

-

To a stirred solution of 5-Chlorosalicylic acid (100 g) in acetone (1 L), add anhydrous potassium carbonate (315 g).[5]

-

Heat the mixture to reflux and stir for 20 minutes.

-

Add dimethyl sulphate (215 g) and continue to reflux. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude product, methyl 5-chloro-2-methoxybenzoate, can be purified by distillation under reduced pressure.[5]

-

Causality: The potassium carbonate acts as a base to deprotonate both the carboxylic acid and the phenolic hydroxyl group. Dimethyl sulphate is a potent methylating agent that reacts via an SN2 mechanism to form the methyl ester and methyl ether in a single, efficient step.

-

Step 2: Aminolysis to form N-phenethyl-5-chloro-2-methoxybenzamide

-

Dissolve methyl 5-chloro-2-methoxybenzoate (from Step 1) in a suitable solvent such as benzene.

-

Slowly add a solution of phenethylamine (1.1 equivalents) in the same solvent.[5]

-

Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, if a precipitate (phenethylamine hydrochloride, if any starting material was an acid salt) forms, filter it off.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude amide, which can be purified by distillation or recrystallization.[5]

-

Causality: This is a classic nucleophilic acyl substitution reaction. The nitrogen of phenethylamine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the stable amide bond.

-

Step 3: Chlorosulfonation to Yield the Sulfonyl Chloride Intermediate

-

Cool chlorosulfonic acid (approx. 2.5-3 equivalents) to -10°C in a flask equipped with a stirrer and a drying tube.[5]

-

Slowly and carefully add N-phenethyl-5-chloro-2-methoxybenzamide (from Step 2) to the cold chlorosulfonic acid, maintaining the temperature below 0°C.[5]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) for approximately 45-60 minutes.[5]

-

Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.

-

The solid precipitate, p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried.

-

Causality: Chlorosulfonic acid is a powerful electrophilic reagent. It performs an electrophilic aromatic substitution on the electron-rich phenethyl ring, installing the chlorosulfonyl (-SO₂Cl) group, predominantly at the para position due to steric hindrance.

-

Caption: Workflow for the synthesis of the key sulfonyl chloride intermediate.

Phase 2: Synthesis of Final Sulfonamide Analogs

With the key sulfonyl chloride intermediate in hand, a diverse library of analogs can be generated through a straightforward and high-yielding nucleophilic substitution reaction.

-

Amine Solubilization: Dissolve the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base, such as triethylamine or pyridine (1.5 eq), to the stirred solution.[1]

-

Sulfonyl Chloride Addition: Dissolve the p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonyl chloride intermediate (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[1]

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using TLC.[1]

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide analog.[1]

-

Causality: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable S-N bond. The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1]

-

Caption: General reaction scheme for the synthesis of sulfonamide analogs.

Structural Characterization and Purity Analysis

Rigorous characterization is essential to confirm the identity and purity of each synthesized analog. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Purpose and Expected Observations |

| ¹H NMR Spectroscopy | Confirms the proton framework of the molecule. Expect characteristic signals for aromatic protons, the methoxy group, ethyl bridge protons, and protons from the newly introduced amine moiety. The N-H proton of the sulfonamide typically appears as a broad singlet.[1] |

| ¹³C NMR Spectroscopy | Confirms the carbon skeleton. Shows signals for all unique carbon atoms in the molecule.[1] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming the successful incorporation of the amine fragment.[1] |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. Look for characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1] |

| HPLC | Assesses the purity of the final compound, typically aiming for >95% for biological screening.[7] |

Structure-Activity Relationship (SAR) and Biological Evaluation

The primary goal of synthesizing a library of analogs is to establish a Structure-Activity Relationship (SAR).[8] SAR studies systematically correlate changes in a molecule's structure with its effect on a specific biological target, guiding the optimization of lead compounds. For the this compound series, the key point of diversification is the amine moiety attached to the sulfonyl group.

By introducing a variety of amines (aliphatic, aromatic, cyclic, heterocyclic), researchers can probe the target's binding pocket to identify which structural features enhance potency and selectivity. For instance, benzenesulfonamide analogs have shown promise as anticancer agents, kinase inhibitors, and anti-influenza agents, with their activity being highly dependent on the nature of the substituents.[9][10][11]

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

A common initial step in evaluating the potential of new analogs, particularly for oncology, is to assess their cytotoxicity against cancer cell lines using the MTT assay.[12]

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MIA PaCa-2) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the synthesized analogs. Treat the cells with these various concentrations (typically ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours.[12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a plate reader at a wavelength of ~570 nm.

-

Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The this compound scaffold represents a highly fertile ground for the discovery of novel therapeutic agents, validated by its presence in existing pharmaceuticals. This guide has provided a detailed, technically grounded framework for the rational design, synthesis, and evaluation of its analogs. By leveraging robust and scalable synthetic protocols, researchers can efficiently generate diverse chemical libraries. The subsequent systematic evaluation through biological assays and the establishment of clear structure-activity relationships are the critical next steps in translating these chemical entities into lead compounds for preclinical development.

Future work in this area could focus on expanding the diversity of the amine library, exploring bioisosteric replacements for the core scaffold, and employing computational modeling to predict binding interactions and guide the design of next-generation analogs with enhanced potency and optimized pharmacokinetic profiles.[13]

References

- Chubb, F. L. & Eric, L. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S. Patent No. 3,965,173. Washington, DC: U.S. Patent and Trademark Office.

-

The Synthesis of Functionalised Sulfonamides. CORE. Available from: [Link]

-

Das, S., & Roy, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32997-33023. Available from: [Link]

-

Wang, Y., et al. (2021). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. bioRxiv. Available from: [Link]

-

Basiri, A., et al. (2014). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. Journal of medicinal chemistry, 57(15), 6357-6369. Available from: [Link]

-

Merchant, K. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21323-21330. Available from: [Link]

-

Al-Suhaimi, K. S., et al. (2016). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 21(11), 1461. Available from: [Link]

-

Li, S., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463-467. Available from: [Link]

-

Al-Suhaimi, K. S., et al. (2016). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 21(11), 1461. Available from: [Link]

-

Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260. Available from: [Link]

-

Sharma, P., & Kumar, A. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

-

Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available from: [Link]

- RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. Google Patents.

-

5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. PubChem. Available from: [Link]

- US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. Google Patents.

-

Kenyon, V., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of medicinal chemistry, 57(2), 495-506. Available from: [Link]

-

Nawrocka, W., et al. (2019). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 24(12), 2329. Available from: [Link]

-

Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European journal of medicinal chemistry, 50, 433-440. Available from: [Link]

-

4-Amino-5-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzenesulfonamide. CAS Common Chemistry. Available from: [Link]

-

Structure Activity Relationships. Drug Design Org. Available from: [Link]

-

Al-Suhaimi, K. S., et al. (2016). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. Available from: [Link]

-

Held, J., et al. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 24(10), 1993. Available from: [Link]

-

Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances. Available from: [Link]

-